2-Cyclopentene-1-ethanol, 2-(hydroxymethyl)-, (1S)-
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Overview
Description
2-Cyclopentene-1-ethanol, 2-(hydroxymethyl)-, (1S)- is a chiral organic compound with the molecular formula C7H12O2. This compound features a cyclopentene ring with an ethanol group and a hydroxymethyl group attached to it. The (1S) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentene-1-ethanol, 2-(hydroxymethyl)-, (1S)- can be achieved through several synthetic routes. One common method involves the reduction of 2-Cyclopentene-1-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-Cyclopentene-1-carboxaldehyde using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentene-1-ethanol, 2-(hydroxymethyl)-, (1S)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-Cyclopentene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for halogenation.
Major Products Formed
Oxidation: 2-Cyclopentene-1-carboxylic acid.
Reduction: 2-Cyclopentene-1-methanol.
Substitution: 2-Cyclopentene-1-chloromethyl.
Scientific Research Applications
2-Cyclopentene-1-ethanol, 2-(hydroxymethyl)-, (1S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-Cyclopentene-1-ethanol, 2-(hydroxymethyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to bioactive effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentene-1-methanol: Lacks the additional hydroxymethyl group, making it less versatile in chemical reactions.
2-Cyclopentene-1-carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2-Cyclopentene-1-chloromethyl: A halogenated derivative with different chemical properties and uses.
Uniqueness
2-Cyclopentene-1-ethanol, 2-(hydroxymethyl)-, (1S)- is unique due to its chiral nature and the presence of both hydroxyl and hydroxymethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and in the development of chiral pharmaceuticals.
Properties
CAS No. |
164106-55-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-[(1S)-2-(hydroxymethyl)cyclopent-2-en-1-yl]ethanol |
InChI |
InChI=1S/C8H14O2/c9-5-4-7-2-1-3-8(7)6-10/h3,7,9-10H,1-2,4-6H2/t7-/m0/s1 |
InChI Key |
XKASJOULRULBLT-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](C(=C1)CO)CCO |
Canonical SMILES |
C1CC(C(=C1)CO)CCO |
Origin of Product |
United States |
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